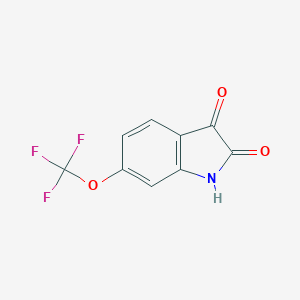

6-(trifluoromethoxy)-1H-indole-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-5-6(3-4)13-8(15)7(5)14/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPRQRZWXLBANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435699 | |

| Record name | 6-(Trifluoromethoxy)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162252-92-8 | |

| Record name | 6-(Trifluoromethoxy)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Trifluoromethoxy)-1H-indole-2,3-dione (6-(Trifluoromethoxy)isatin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethoxy)-1H-indole-2,3-dione, also known as 6-(trifluoromethoxy)isatin, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, isatin (1H-indole-2,3-dione), is a privileged scaffold found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The strategic incorporation of a trifluoromethoxy (-OCF₃) group at the 6-position of the indole ring is intended to modulate the parent molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and membrane permeability. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, potential therapeutic applications, and safety considerations for this compound.

Chemical Properties and Identification

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic and screening protocols.

| Property | Value | Source(s) |

| CAS Number | 162252-92-8 | [3] |

| Molecular Formula | C₉H₄F₃NO₃ | [4] |

| Molecular Weight | 231.13 g/mol | [4] |

| IUPAC Name | This compound | |

| Synonyms | 6-(Trifluoromethoxy)isatin | [4] |

| Appearance | Reported as a solid; color may vary from colorless to light yellow or orange-brown, typical for isatin derivatives. | [5][6] |

| Melting Point | Data for the 6-substituted isomer is not readily available. The isomeric 5-(trifluoromethoxy)isatin has a melting point of 167.0-173.0 °C, which can be used as an estimate. | [5] |

| Solubility | Expected to have low solubility in water, but soluble in common organic solvents such as ethanol, dichloromethane, and DMSO, similar to other isatin derivatives. | [7] |

| pKa | Predicted pKa of 8.69±0.20. | [6] |

| Spectroscopic Data | An FTIR spectrum is available for this compound. | [8] |

Synthesis Protocol: The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a classic and reliable method for preparing isatins from substituted anilines.[9][10][11][12][13] This protocol has been adapted for the synthesis of this compound starting from 4-(trifluoromethoxy)aniline. The reaction proceeds in two main stages: the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

Diagram of the Sandmeyer Synthesis Workflow

Caption: Workflow of the Sandmeyer isatin synthesis.

Step-by-Step Methodology

Stage 1: Synthesis of N-[4-(Trifluoromethoxy)phenyl]-2-(hydroxyimino)acetamide

-

Preparation of Reagent Solution: In a suitable reaction vessel (e.g., a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser), dissolve chloral hydrate (1.1 eq) and anhydrous sodium sulfate in water.

-

Addition of Starting Materials: To this solution, add 4-(trifluoromethoxy)aniline (1.0 eq) followed by a solution of hydroxylamine hydrochloride (3.0 eq) in water. A mineral acid like concentrated hydrochloric acid may be added to facilitate the reaction.[14]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Isolation of Intermediate: Upon completion, cool the reaction mixture. The isonitrosoacetanilide intermediate will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry.

Stage 2: Cyclization to this compound

-

Acid-Catalyzed Cyclization: Carefully and slowly add the dried N-[4-(trifluoromethoxy)phenyl]-2-(hydroxyimino)acetamide intermediate to concentrated sulfuric acid (a common ratio is 5-10 mL of acid per gram of intermediate) with stirring, maintaining the temperature below a certain threshold (e.g., 60-70°C) to control the exothermic reaction.

-

Heating: Once the addition is complete, heat the mixture to around 80-90°C.[11] The color of the solution will typically change, indicating the progress of the cyclization.

-

Precipitation and Isolation: After holding at temperature for a defined period (e.g., 1 hour), cool the reaction mixture and pour it carefully onto crushed ice. The isatin product will precipitate as a solid.

-

Purification: Collect the crude product by filtration, wash with copious amounts of cold water until the washings are neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Potential Applications in Drug Discovery

The isatin scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1][15] The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile.

Diagram of Potential Therapeutic Targets

Caption: Potential therapeutic areas for isatin derivatives.

-

Anticancer Activity: Many isatin derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of kinases, caspases, and tubulin polymerization. The enhanced lipophilicity from the -OCF₃ group could improve cell permeability and potency.

-

Antimicrobial and Antiviral Activity: Isatin-based compounds have been investigated as inhibitors of various microbial and viral targets. Methisazone, an isatin derivative, is a known antiviral agent. The electronic properties of the trifluoromethoxy group could influence binding to target enzymes or proteins.

-

Central Nervous System (CNS) Activity: Isatin is an endogenous compound in mammals and has shown a range of CNS effects, including anticonvulsant and anxiogenic activities.[1] Fluorinated derivatives are often explored for their potential to cross the blood-brain barrier.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, kept in the dark and under an inert atmosphere.[6]

Conclusion

This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The presence of the trifluoromethoxy group offers an avenue to fine-tune the biological and pharmacokinetic properties of the versatile isatin core. The well-established Sandmeyer synthesis provides a practical route for its preparation, enabling further exploration of its potential in drug discovery and development programs. As with all chemical reagents, appropriate safety measures must be observed during its handling and use.

References

- 1. researchgate.net [researchgate.net]

- 2. pnrjournal.com [pnrjournal.com]

- 3. scbt.com [scbt.com]

- 4. 162252-92-8 | 6-(Trifluoromethoxy)isatin - AiFChem [aifchem.com]

- 5. 5-(Trifluoromethoxy)isatin, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | 162252-92-8 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. biomedres.us [biomedres.us]

- 11. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synarchive.com [synarchive.com]

- 13. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 14. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 15. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-(Trifluoromethoxy)isatin: Physicochemical Properties, Synthesis, and Reactivity

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of 6-(trifluoromethoxy)isatin, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide expert insights into the experimental causality and validation inherent in the described protocols.

Introduction: The Isatin Scaffold and the Influence of Trifluoromethoxy Substitution

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties.[1] Its versatile reactivity allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position of the isatin ring is of particular strategic importance in drug design. This substituent is known to significantly enhance metabolic stability, lipophilicity, and cell membrane permeability, thereby improving the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

This guide will focus specifically on the 6-(trifluoromethoxy) isomer, providing a detailed overview of its physicochemical characteristics, a robust protocol for its synthesis, and an exploration of its chemical reactivity.

Physicochemical Properties of 6-(Trifluoromethoxy)isatin

Understanding the fundamental physicochemical properties of 6-(trifluoromethoxy)isatin is paramount for its effective application in research and development. The following table summarizes its key identifiers and physical properties.

| Property | Value | Source |

| Chemical Name | 6-(trifluoromethoxy)-1H-indole-2,3-dione | N/A |

| CAS Number | 162252-92-8 | [2] |

| Molecular Formula | C₉H₄F₃NO₃ | [2] |

| Molecular Weight | 231.13 g/mol | [2] |

| Appearance | Pale-yellow to yellow-brown solid | |

| Melting Point | Not experimentally determined. For comparison, 5-(trifluoromethoxy)isatin has a melting point of 167.0-173.0 °C. | [3] |

| Boiling Point | Data not available. Isatins typically decompose at high temperatures. | N/A |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol and dichloromethane. Quantitative data is not readily available. | [4] |

| pKa | Not experimentally determined. For the structurally similar 6-trifluoromethylisatin, the predicted pKa is 8.76 ± 0.20. | [4] |

Synthesis of 6-(Trifluoromethoxy)isatin: A Validated Protocol

The synthesis of 6-(trifluoromethoxy)isatin can be reliably achieved via the Sandmeyer isatin synthesis, a classic and versatile method for the preparation of isatin and its derivatives from anilines.[1][5][6][7] The proposed synthesis starts from the commercially available 4-(trifluoromethoxy)aniline.

Synthetic Workflow Diagram

References

- 1. journals.irapa.org [journals.irapa.org]

- 2. 162252-92-8 | 6-(Trifluoromethoxy)isatin - AiFChem [aifchem.com]

- 3. 5-(Trifluoromethoxy)isatin, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. biomedres.us [biomedres.us]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 6-(Trifluoromethoxy)-1H-indole-2,3-dione

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the unambiguous structural elucidation of 6-(trifluoromethoxy)-1H-indole-2,3-dione, a fluorinated derivative of the medicinally significant isatin scaffold. Isatin (1H-indole-2,3-dione) and its analogues represent a privileged heterocyclic system in drug discovery, exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of a trifluoromethoxy (-OCF₃) group, a key bioisostere for methoxy and other functional groups, can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, rigorous and unequivocal confirmation of its molecular structure is a critical prerequisite for any further investigation or application in drug development. This document details an integrated analytical workflow, leveraging mass spectrometry, multi-nuclear NMR spectroscopy, and infrared spectroscopy to provide a self-validating system for structural confirmation, intended for researchers, chemists, and drug development professionals.

Molecular Overview and Foundational Data

The target molecule, this compound, combines the rigid, planar isatin core with an electron-withdrawing trifluoromethoxy substituent on the benzene ring. This substitution pattern dictates the spectroscopic characteristics that form the basis of its elucidation.

Key Chemical Properties:

-

Chemical Name: this compound

-

Synonym: 6-(Trifluoromethoxy)isatin

-

CAS Number: 162252-92-8

-

Molecular Formula: C₉H₄F₃NO₃

-

Molecular Weight: 231.13 g/mol

Caption: Core components of the target molecule.

Mass Spectrometry: Confirming Mass and Composition

Expertise & Experience: The initial and most fundamental step in structure elucidation is the confirmation of the molecular mass and, by extension, the elemental formula. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the authoritative method. It provides an exact mass measurement with high precision (typically < 5 ppm error), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Trustworthiness (Self-Validating System): The integrity of the analysis rests on the correlation between the experimentally measured m/z value and the theoretically calculated mass for the proposed formula, C₉H₄F₃NO₃. A match within a tight error margin provides the first piece of high-confidence evidence for the molecule's identity.

Expected Results & Fragmentation

In positive ion mode ESI, the molecule is expected to be observed primarily as the protonated species [M+H]⁺. Analysis of isatin derivatives often reveals characteristic fragmentation patterns involving the sequential loss of carbonyl groups (CO).[1][3]

Table 1: Predicted HRMS Data

| Ion Species | Formula | Calculated m/z | Expected Observation |

|---|---|---|---|

| [M+H]⁺ | C₉H₅F₃NO₃⁺ | 232.0216 | Primary molecular ion peak |

| [M+Na]⁺ | C₉H₄F₃NNaO₃⁺ | 254.0035 | Possible sodium adduct |

| [M+H-CO]⁺ | C₈H₅F₃NO₂⁺ | 204.0267 | Fragment from loss of one carbonyl |

| [M+H-2CO]⁺ | C₇H₅F₃NO⁺ | 176.0318 | Fragment from loss of two carbonyls |

Experimental Protocol: ESI-TOF HRMS

| Step | Action | Rationale / Key Parameter |

| 1. | Sample Preparation | Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile). |

| 2. | Instrument Setup | Calibrate the Time-of-Flight (TOF) analyzer using a known standard (e.g., sodium formate) to ensure mass accuracy. |

| 3. | Ionization | Set the ESI source to positive ion mode. Optimize capillary voltage (~3.5 kV) and drying gas temperature (~300 °C) for stable ion generation. |

| 4. | Infusion | Infuse the sample solution at a low flow rate (e.g., 5 µL/min) directly into the ESI source. |

| 5. | Data Acquisition | Acquire the full scan mass spectrum over a range of m/z 50-500. |

| 6. | Data Analysis | Process the spectrum to identify the [M+H]⁺ ion. Compare the measured exact mass to the calculated theoretical mass for C₉H₅F₃NO₃⁺. |

NMR Spectroscopy: Defining the Atomic Scaffold

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing unparalleled detail about the chemical environment and connectivity of each atom. For this compound, a multi-nuclear approach is mandatory. ¹H NMR defines the proton framework, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR provides a direct and sensitive probe for the fluorine-containing substituent.

Trustworthiness (Self-Validating System): The structural hypothesis is validated when all NMR data points—chemical shifts, signal integrations, multiplicities (splitting patterns), and coupling constants—are internally consistent and align perfectly with the proposed structure. 2D NMR experiments, such as HSQC and HMBC, can be employed to definitively link proton and carbon signals, creating an unassailable structural proof.

Caption: Integrated NMR workflow for structure elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the N-H proton and the three aromatic protons. The substitution pattern on the benzene ring is key to interpreting the aromatic region.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| N1-H | ~11.0-11.5 | broad singlet | - | 1H | Acidic amide/lactam proton, exchange-broadened. |

| H4 | ~7.6-7.8 | d | J ≈ 8.5 | 1H | Ortho-coupled to H5. |

| H5 | ~7.2-7.4 | dd | J ≈ 8.5, 2.0 | 1H | Ortho-coupled to H4, meta-coupled to H7. |

| H7 | ~7.1-7.2 | d | J ≈ 2.0 | 1H | Meta-coupled to H5. |

Protocol: ¹H NMR Acquisition

| Step | Action | Rationale / Key Parameter |

|---|---|---|

| 1. | Sample Preparation | Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of TMS as an internal standard (δ 0.00). |

| 2. | Instrument Tuning | Tune and shim the spectrometer to ensure high resolution and lineshape. |

| 3. | Acquisition | Acquire the spectrum using a standard pulse program. Key parameters: 16-32 scans, relaxation delay of 2s. |

| 4. | Processing | Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to TMS. Integrate the signals. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the presence of nine unique carbon atoms, including the two distinct carbonyls and the carbons influenced by the electronegative -OCF₃ group.

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Rationale |

|---|---|---|---|

| C2 (C=O) | ~184 | s | Amide-like carbonyl. |

| C3 (C=O) | ~159 | s | Ketone-like carbonyl. |

| C6 (-OCF₃) | ~145 | q, ⁴JCF ≈ 1-2 Hz | Aromatic carbon attached to -OCF₃, deshielded. |

| C7a | ~140 | s | Quaternary carbon of the indole core. |

| C4 | ~125 | s | Aromatic CH. |

| C3a | ~118 | s | Quaternary carbon of the indole core. |

| C5 | ~115 | s | Aromatic CH. |

| C7 | ~108 | s | Aromatic CH. |

| -OCF₃ | ~120 | q, ¹JCF ≈ 255-260 Hz | Carbon of the trifluoromethyl group. |

¹⁹F NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is a highly sensitive and specific technique for fluorinated compounds. The chemical shift of the -OCF₃ group is diagnostic of its electronic environment.[4][5] For an aromatic trifluoromethoxy group, the signal is expected in a well-defined region, clearly separated from other common fluorine-containing moieties.

Table 4: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

|---|

| C6-OCF₃ | ~ -57 to -59 | s | Three equivalent fluorine atoms of the trifluoromethoxy group. Referenced to CFCl₃ (δ 0.00). |

Protocol: ¹⁹F NMR Acquisition

| Step | Action | Rationale / Key Parameter |

|---|---|---|

| 1. | Sample Preparation | Use the same sample prepared for ¹H/¹³C NMR. An external reference standard can be used if needed. |

| 2. | Instrument Setup | Tune the fluorine channel of the NMR probe. |

| 3. | Acquisition | Acquire the spectrum. ¹⁹F NMR is highly sensitive, so fewer scans are typically required. Proton decoupling is often applied to simplify the spectrum. |

| 4. | Processing | Process the spectrum and reference it to an appropriate standard (e.g., internal or external CFCl₃). |

Infrared (IR) Spectroscopy: Functional Group Verification

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that provides confirmatory evidence for the presence of key functional groups. The spectrum serves as a molecular "fingerprint" and is excellent for verifying the presence of the N-H, C=O, C-O, and C-F bonds.

Trustworthiness (Self-Validating System): The observation of absorption bands at the expected frequencies for all major functional groups provides orthogonal validation of the structure derived from MS and NMR data.

Table 5: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3400 - 3200 | Medium, Broad | N-H stretching (indole N-H) |

| ~1765 | Strong | C=O stretching (C2, amide/lactam carbonyl) |

| ~1730 | Strong | C=O stretching (C3, ketone carbonyl) |

| ~1610 | Medium | C=C stretching (aromatic ring) |

| 1280 - 1240 | Very Strong | C-O stretching (asymmetric, Ar-OCF₃) |

| 1200 - 1150 | Very Strong | C-F stretching (asymmetric, O-CF₃) |

| 1100 - 1050 | Strong | C-O stretching (symmetric, Ar-OCF₃) |

Protocol: Attenuated Total Reflectance (ATR) FTIR

| Step | Action | Rationale / Key Parameter |

|---|---|---|

| 1. | Background Scan | Clean the ATR crystal (e.g., with isopropanol) and acquire a background spectrum. This removes atmospheric (CO₂, H₂O) contributions. |

| 2. | Sample Application | Place a small amount of the solid sample directly onto the ATR crystal. |

| 3. | Apply Pressure | Apply pressure using the anvil to ensure good contact between the sample and the crystal. |

| 4. | Data Acquisition | Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. |

| 5. | Data Analysis | Identify the major absorption peaks and assign them to the corresponding functional group vibrations. |

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry provides definitive confirmation of the elemental formula. A comprehensive suite of NMR experiments (¹H, ¹³C, and ¹⁹F) maps the precise atomic arrangement and connectivity, with each technique providing complementary and self-reinforcing data. Finally, FTIR spectroscopy verifies the presence of all key functional groups. The convergence of evidence from these orthogonal methods allows for an unambiguous and confident assignment of the molecular structure, establishing a critical foundation for its further exploration in medicinal chemistry and drug discovery.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethoxy)-1H-indole-2,3-dione

This guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 6-(trifluoromethoxy)-1H-indole-2,3-dione (CAS No: 162252-92-8), a key heterocyclic compound.[1][2] Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, serving as precursors for a wide array of synthetic drugs and exhibiting diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][5] The introduction of a trifluoromethoxy group at the 6-position significantly modulates the electronic and lipophilic properties of the isatin core, making a thorough structural elucidation paramount for researchers in drug development and synthetic chemistry.

This document is structured to provide not just the data, but the underlying scientific rationale for the experimental techniques and the interpretation of the resulting spectra. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a self-validating system of protocols and data interpretation.

Molecular Structure and Analysis Workflow

A robust characterization workflow is critical for confirming the identity and purity of a synthesized compound. The combination of NMR, IR, and MS provides complementary information about the molecular framework, functional groups, and overall mass.

Caption: General workflow for the synthesis, purification, and spectroscopic validation of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this specific compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for isatin derivatives due to its ability to dissolve the compound well and, importantly, to clearly resolve the N-H proton signal, which might otherwise exchange too rapidly in protic solvents.[6] A standard 400 MHz spectrometer provides sufficient resolution for unambiguous assignment of protons and carbons in a molecule of this size.[7] Running ¹³C NMR with proton decoupling simplifies the spectrum to single lines for each unique carbon, which is essential for clear interpretation.[1] ¹⁹F NMR is indispensable for confirming the presence and electronic environment of the trifluoromethoxy group.[8]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrument Setup: The analysis is performed on a 400 MHz NMR spectrometer.[7]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended to ensure proper quantification of all carbon signals, including quaternary carbons.[1]

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. This is a highly sensitive nucleus, and a small number of scans are usually sufficient.[8]

-

Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., residual solvent peak for ¹H and ¹³C, external CFCl₃ for ¹⁹F).[9]

Predicted NMR Data Summary

The following data are predicted based on the analysis of isatin and its substituted derivatives.[6][10]

| ¹H NMR (400 MHz, DMSO-d₆) | |

| Chemical Shift (δ) ppm | Multiplicity, Coupling Constant (J, Hz), Integration, Assignment |

| ~11.2 | s, 1H, N1-H |

| ~7.65 | d, J ≈ 8.5 Hz, 1H, H-4 |

| ~7.30 | d, J ≈ 2.0 Hz, 1H, H-7 |

| ~7.15 | dd, J ≈ 8.5, 2.0 Hz, 1H, H-5 |

| ¹³C NMR (100 MHz, DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| ~184.0 | C-3 (C=O) |

| ~159.5 | C-2 (C=O) |

| ~150.0 | C-7a |

| ~145.0 | C-6 |

| ~138.0 | C-4 |

| ~122.0 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |

| ~119.5 | C-3a |

| ~115.0 | C-5 |

| ~108.0 | C-7 |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| ~ -58.0 | -OCF₃ |

Data Interpretation

-

¹H NMR: The downfield singlet at ~11.2 ppm is characteristic of the acidic indole N-H proton. The aromatic region displays three distinct signals corresponding to the protons on the benzene ring. The electron-withdrawing trifluoromethoxy group influences their chemical shifts. H-4 is a doublet due to coupling with H-5. H-7 appears as a narrow doublet (or singlet) due to its meta position relative to H-5. H-5 is a doublet of doublets, coupling to both H-4 and H-7.

-

¹³C NMR: Two distinct signals in the far downfield region (~184 and ~160 ppm) are definitive for the two carbonyl carbons (C-2 and C-3) of the isatin core.[11] The carbon of the -OCF₃ group is identifiable by its quartet splitting pattern due to one-bond coupling with the three fluorine atoms (¹JCF), with a characteristically large coupling constant. The remaining six aromatic carbons can be assigned based on their chemical shifts and comparison with known substituted indoles.

-

¹⁹F NMR: The spectrum is expected to show a single, sharp peak around -58 ppm.[8][12] This singlet confirms the presence of the trifluoromethoxy group and indicates that all three fluorine atoms are chemically equivalent, as expected.

Infrared (IR) Spectroscopy

FTIR is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" that is unique to the compound.

Expertise & Experience: Causality Behind Experimental Choices

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR-FTIR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the ATR crystal.[4] This avoids issues common with KBr pellets, such as hygroscopicity and incorrect sample concentration, which can distort peak shapes and intensities.[13]

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.[4]

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good, uniform contact.[4]

-

Spectrum Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, retract the pressure arm and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Predicted IR Data Summary

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 3300 - 3100 | N-H stretch | Medium |

| ~1745 | C=O stretch (C2-ketone) | Strong |

| ~1730 | C=O stretch (C3-ketone) | Strong |

| 1620 - 1580 | C=C aromatic ring stretch | Medium-Strong |

| 1260 - 1200 | C-O stretch (aryl ether) | Strong |

| 1190 - 1100 | C-F stretch (of -OCF₃) | Strong |

Data Interpretation

The IR spectrum provides clear evidence for the key functional groups. A broad to medium peak in the 3300-3100 cm⁻¹ region is indicative of the N-H stretching vibration of the indole ring.[14] The most prominent features are the two strong absorption bands for the carbonyl groups around 1745 and 1730 cm⁻¹, characteristic of the isatin dione system. The presence of the trifluoromethoxy group is confirmed by very strong absorption bands corresponding to C-O and C-F stretching vibrations, typically found between 1260 and 1100 cm⁻¹.[15] Aromatic C=C stretching vibrations appear in the 1620-1580 cm⁻¹ region.[14]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Expertise & Experience: Causality Behind Experimental Choices

Electron Ionization (EI) at a standard energy of 70 eV is the method of choice for this type of small molecule.[16] This technique provides reproducible fragmentation patterns that are useful for structural elucidation and can be compared against spectral libraries. Coupling the mass spectrometer to a Gas Chromatograph (GC-MS) allows for simultaneous purity assessment and analysis, although direct infusion is also possible if the compound's purity is already established. Derivatization is generally not necessary for a molecule like isatin, which is stable enough for GC analysis.[17][18]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Scan from m/z 40 to 550.[19]

-

-

Analysis: Inject 1 µL of the sample solution. The resulting chromatogram will show the retention time, and the mass spectrum can be extracted from the peak of interest.

Predicted MS Data Summary

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Notes |

| 231 | [M]⁺• | Molecular Ion (Calculated Exact Mass: 231.0143)[2] |

| 203 | [M - CO]⁺• | Loss of a carbonyl group, a common fragmentation for isatins.[20] |

| 175 | [M - 2CO]⁺• | Subsequent loss of the second carbonyl group. |

| 146 | [M - CO - OCF]⁺• | Fragmentation involving the trifluoromethoxy group. |

| 120 | [C₇H₄NO]⁺ | Fragment corresponding to the core indole ring after loss of substituents. |

Data Interpretation

The mass spectrum should clearly show the molecular ion peak [M]⁺• at m/z 231, consistent with the molecular formula C₉H₄F₃NO₃. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, which adheres to the Nitrogen Rule.[21] The fragmentation pattern is key to confirming the structure. A characteristic fragmentation pathway for isatins is the sequential loss of two carbon monoxide (CO) molecules (each 28 Da), leading to peaks at m/z 203 and 175.[20][22] Other significant fragments would arise from the cleavage of the trifluoromethoxy group. The observation of this specific molecular ion and a logical fragmentation pattern provides definitive proof of the compound's identity.

References

- 1. auremn.org [auremn.org]

- 2. Page loading... [guidechem.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. xisdxjxsu.asia [xisdxjxsu.asia]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. rsc.org [rsc.org]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. azom.com [azom.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. uni-saarland.de [uni-saarland.de]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | Identification of Genetic Variants via Bacterial Respiration Gas Analysis [frontiersin.org]

- 19. notulaebotanicae.ro [notulaebotanicae.ro]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. whitman.edu [whitman.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 6-(trifluoromethoxy)-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 6-(trifluoromethoxy)-1H-indole-2,3-dione, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure for the 6-substituted isomer is not publicly available, this guide leverages detailed crystallographic data from its close structural isomer, 5-(trifluoromethoxy)-1H-indole-2,3-dione, to infer and discuss its anticipated solid-state properties.[1][2][3] We will delve into the synthesis, experimental protocols for structural elucidation, and the profound influence of the trifluoromethoxy group on molecular conformation and crystal packing. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the isatin scaffold.

Introduction: The Isatin Scaffold and the Rise of Fluorine in Drug Design

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged class of heterocyclic compounds, renowned for their broad spectrum of biological activities.[4] The versatile isatin core serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules.[5] In parallel, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[6] Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[7][8] This guide focuses on this compound, a molecule at the intersection of these two important areas of research.

Synthesis of this compound

While a specific, detailed synthesis for this compound is not extensively reported in the literature, a general approach can be adapted from established methods for the synthesis of substituted isatins. A plausible synthetic route is outlined below:

References

- 1. 5-(Trifluoromethoxy)isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) 5-(Trifluoromethoxy)isatin - Acta Crystallographica [research.amanote.com]

- 4. auremn.org [auremn.org]

- 5. Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

The Ascendant Role of the Trifluoromethoxy Group in Isatin Scaffolds: A Technical Guide for Drug Discovery

Abstract

The isatin scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and high lipophilicity, which can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This technical guide provides a comprehensive literature review of trifluoromethoxy substituted isatins, with a focus on their synthesis, chemical reactivity, and burgeoning potential in drug discovery, particularly in the realms of oncology and virology. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the exploration of this promising class of compounds.

Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety in Isatin Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives are renowned for their diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[1][2] The versatility of the isatin core allows for chemical modifications at multiple positions, enabling the fine-tuning of its biological profile. The introduction of fluorine and fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the drug-like properties of lead compounds.[3]

The trifluoromethoxy (-OCF₃) group, in particular, offers several advantages over other halogen substituents. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4][5] The incorporation of the -OCF₃ group can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can lead to a longer in vivo half-life.[4]

-

Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can improve a compound's ability to cross biological membranes and reach its target.[4]

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can alter the acidity of nearby protons and influence the binding interactions with biological targets.[4]

-

Improved Binding Affinity: The unique steric and electronic properties of the -OCF₃ group can lead to more favorable interactions with the active site of enzymes and receptors.

This guide will delve into the synthesis of trifluoromethoxy substituted isatins, explore their chemical reactivity, and provide a detailed overview of their promising biological activities, with a focus on their potential as anticancer and antiviral agents.

Synthesis of Trifluoromethoxy Substituted Isatins

The classical Sandmeyer isatin synthesis remains a widely used and adaptable method for the preparation of substituted isatins from anilines.[6][7] This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

General Synthetic Workflow: The Sandmeyer Approach

The synthesis of trifluoromethoxy substituted isatins typically commences with the corresponding trifluoromethoxy-substituted aniline. The general workflow is depicted below:

Caption: General workflow for the Sandmeyer synthesis of trifluoromethoxy isatins.

Detailed Experimental Protocol: Synthesis of 5-(Trifluoromethoxy)isatin

This protocol is adapted from the general principles of the Sandmeyer isatin synthesis.[6][7]

Materials:

-

4-(Trifluoromethoxy)aniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated hydrochloric acid

-

Sodium sulfate, anhydrous

-

Concentrated sulfuric acid

-

Ethanol

-

Water

-

Ice

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethoxy)phenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

In a 1 L round-bottom flask, dissolve chloral hydrate (0.12 mol) in 250 mL of water.

-

To this solution, add anhydrous sodium sulfate (1.2 mol) followed by a solution of 4-(trifluoromethoxy)aniline (0.1 mol) in 60 mL of water containing concentrated hydrochloric acid (0.11 mol).

-

Finally, add a solution of hydroxylamine hydrochloride (0.32 mol) in 100 mL of water.

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature. The isonitrosoacetanilide intermediate will precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of 5-(Trifluoromethoxy)isatin

-

Carefully add the dried isonitrosoacetanilide intermediate (from Step 1) in small portions to pre-warmed (60-70 °C) concentrated sulfuric acid (5-10 equivalents) with stirring.

-

After the addition is complete, heat the mixture to 80-90 °C for 10-20 minutes.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

The crude 5-(trifluoromethoxy)isatin will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 5-(trifluoromethoxy)isatin.

Note: The reaction conditions, particularly the temperature and reaction time for the cyclization step, may require optimization depending on the specific trifluoromethoxy-substituted aniline used.

Chemical Reactivity of Trifluoromethoxy Substituted Isatins

The isatin scaffold possesses two carbonyl groups at the C2 and C3 positions, which are key sites for chemical modification. The C3-carbonyl group is generally more reactive towards nucleophiles than the C2-amide carbonyl.[8] The presence of the electron-withdrawing trifluoromethoxy group on the aromatic ring can further influence the reactivity of these carbonyls.

Derivatization of the isatin core, particularly at the N1 and C3 positions, has been a fruitful strategy for generating libraries of compounds with diverse biological activities. Common modifications include:

-

N-alkylation and N-arylation: The nitrogen atom of the isatin ring can be readily alkylated or arylated to introduce various substituents.

-

Schiff Base Formation: The C3-carbonyl group readily condenses with primary amines to form Schiff bases (imines).

-

Hydrazone Formation: Reaction with hydrazines yields hydrazones, which can be further modified.

-

Aldol Condensation: The C3-carbonyl can participate in aldol-type reactions with active methylene compounds.

These reactions provide a versatile platform for the synthesis of a wide range of trifluoromethoxy substituted isatin derivatives for biological evaluation.

Biological Applications of Trifluoromethoxy Substituted Isatins

The unique properties conferred by the trifluoromethoxy group have positioned these isatin derivatives as promising candidates for various therapeutic applications, most notably in the fields of oncology and virology.

Anticancer Activity

Isatin and its derivatives have been extensively investigated for their anticancer properties, and several have advanced to clinical trials.[9][10] The proposed mechanisms of action are diverse and include the inhibition of kinases, caspases, and the induction of apoptosis.[11][12]

The introduction of a trifluoromethoxy group can enhance the anticancer potency of isatin derivatives. For instance, isatin-gold complexes bearing a trifluoromethoxy substituent have shown significant cytotoxicity against cancer cells, with IC₅₀ values as low as 0.28 μM.[8] The cytotoxic action of some fluorinated isatins is associated with the induction of apoptosis through mitochondrial membrane dissipation and the production of reactive oxygen species (ROS).[9][13]

Table 1: Anticancer Activity of Selected Fluorinated Isatin Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isatin-gold complex with 5-trifluoromethoxyisatin | Various | 0.28 | [8] |

| 5-Trifluoromethyl isatin derivative | K562 (Leukemia) | 1.75 | [14] |

| 5-Trifluoromethyl isatin derivative | HepG2 (Hepatocellular carcinoma) | 3.20 | [14] |

| 5-Trifluoromethyl isatin derivative | HT-29 (Colon carcinoma) | 4.17 | [14] |

Note: Data for trifluoromethoxy-substituted derivatives is emerging, and the table includes closely related trifluoromethyl analogs to illustrate the potential of fluorination.

A proposed mechanism for the anticancer activity of some isatin derivatives involves the inhibition of key signaling pathways that regulate cell proliferation and survival.

Caption: Proposed mechanism of anticancer action of trifluoromethoxy isatins.

Antiviral Activity

Isatin derivatives have demonstrated a broad spectrum of antiviral activity against various viruses, including influenza virus, herpes simplex virus (HSV), and coronaviruses.[1][15] The mechanism of antiviral action can involve the inhibition of viral enzymes, such as proteases and reverse transcriptase, or interference with viral entry and replication processes.

Recent studies have highlighted the potent antiviral activity of isatin derivatives containing trifluoromethyl groups, with some compounds exhibiting IC₅₀ values in the nanomolar range against influenza H1N1, HSV-1, and coxsackievirus B3.[15] While specific data for trifluoromethoxy-substituted isatins is still emerging, the promising results from their trifluoromethyl counterparts suggest that the -OCF₃ group could also confer potent antiviral properties.

Table 2: Antiviral Activity of Selected Trifluoromethyl-Substituted Isatin Derivatives

| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |

| Compound 9 | Influenza H1N1 | MDCK | 0.0027 | [15] |

| Compound 5 | HSV-1 | Vero | 0.0022 | [15] |

| Compound 4 | Coxsackievirus B3 | Vero | 0.0092 | [15] |

Conclusion and Future Perspectives

Trifluoromethoxy substituted isatins represent a promising class of compounds with significant potential for the development of novel therapeutic agents. The unique physicochemical properties of the trifluoromethoxy group, including its high metabolic stability and lipophilicity, make it an attractive substituent for enhancing the drug-like properties of the versatile isatin scaffold.

The synthetic accessibility of these compounds, primarily through the well-established Sandmeyer synthesis, allows for the generation of diverse chemical libraries for biological screening. The emerging data on their potent anticancer and antiviral activities underscore the value of continued research in this area.

Future efforts should focus on:

-

Expansion of Chemical Diversity: Synthesizing a broader range of trifluoromethoxy substituted isatin derivatives with modifications at various positions of the isatin core to establish comprehensive structure-activity relationships (SAR).

-

Elucidation of Mechanisms of Action: Conducting detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Evaluation: Advancing the most promising candidates to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The strategic incorporation of the trifluoromethoxy group into the isatin scaffold holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology, virology, and beyond.

References

- 1. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 5-(Trifluoromethoxy)isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Isatin Scaffold: A Privileged Motif for Targeting Key Biological Pathways in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Isatin (1H-indole-2,3-dione), an endogenous indole derivative, has emerged as a "privileged scaffold" in medicinal chemistry due to the remarkable versatility of its derivatives in targeting a wide array of biological macromolecules.[1][2][3] First identified as a component of natural substances and a metabolite of adrenaline, the isatin core is now a cornerstone in the design of synthetic compounds with potent pharmacological activities.[1][4] This technical guide provides a comprehensive overview of the key biological targets of isatin and its analogues, with a focus on their applications in anticancer, anti-inflammatory, and antiviral therapies. We will delve into the molecular mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for the identification and validation of these targets. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of isatin-based therapeutics.

Introduction: The Enduring Appeal of the Isatin Scaffold

The isatin scaffold, characterized by its indole ring fused with a dicarbonyl functionality at positions 2 and 3, offers a unique combination of structural rigidity and synthetic tractability.[1][3] This allows for systematic modifications at the N-1 position, the C-5 and C-7 positions of the aromatic ring, and the C-3 carbonyl group, leading to the generation of large and diverse chemical libraries.[1][5] The biological promiscuity of isatin derivatives stems from their ability to interact with a multitude of protein targets through various non-covalent and, in some cases, covalent interactions. The electrophilic C-3 carbonyl group, in particular, is a key feature for interaction with nucleophilic residues in enzyme active sites.[1] This guide will explore the major classes of proteins targeted by isatin analogues, providing insights into the molecular basis of their therapeutic potential.

Kinases: Modulating Cellular Signaling in Cancer and Inflammation

Protein kinases play a pivotal role in cellular signal transduction pathways that regulate cell growth, differentiation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Isatin derivatives have been extensively investigated as kinase inhibitors, with some compounds demonstrating impressive potency and selectivity.[1][6][8]

Receptor Tyrosine Kinases (RTKs)

RTKs, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), are crucial mediators of angiogenesis and cell proliferation in tumors.[1] Isatin-based compounds have been successfully designed to inhibit these receptors, thereby disrupting downstream signaling cascades like the MAPK and PI3K/AKT pathways.[1]

-

VEGFR-2 Inhibition: Several isatin-sulfonamide hybrids and other derivatives have shown potent inhibition of VEGFR-2. For instance, some synthesized compounds demonstrated VEGFR-2 inhibition with IC50 values in the nanomolar range, comparable to or even better than the standard drug sorafenib.[1] Molecular docking studies have revealed that these compounds can form stable complexes within the ATP-binding site of the VEGFR-2 kinase domain.[1]

-

EGFR Inhibition: Isatin-fluoroquinazolinone hybrids have emerged as potent EGFR inhibitors, with some exhibiting IC50 values in the sub-micromolar range, surpassing the efficacy of the reference drug gefitinib.[9]

Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][7] Brominated isatin derivatives, originally isolated from marine organisms, have been identified as inhibitors of CDK2.[1][7] Furthermore, isatin-based benzenesulfonamides have also shown the ability to inhibit CDK2, thereby exhibiting antiproliferative activity against various cancer cell lines.[7]

Other Kinases

The inhibitory activity of isatin analogues extends to a broader range of kinases implicated in both cancer and inflammatory diseases.[6]

-

PIM1 and DYRK1A: Tricyclic isatin oximes have demonstrated high binding affinity for multiple kinases, including PIM1 and DYRK1A, which are involved in cancer and neurodegenerative diseases.[6][8]

-

Microtubule Affinity-Regulating Kinase 4 (MARK4): Isatin-triazole hydrazones have been identified as potent inhibitors of MARK4, a kinase associated with cell proliferation and migration in breast and hepatocellular cancers.[4][7][9]

-

Glycogen Synthase Kinase 3β (GSK-3β): Isatin derivatives have been shown to inhibit GSK-3β, a key enzyme in various cellular processes, including tumor cell survival.[10]

Signaling Pathway: RTK Inhibition by Isatin Analogues

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by isatin analogues.

Experimental Protocol: Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a common in vitro method to determine the inhibitory activity of isatin analogues against a specific kinase.

1. Materials and Reagents:

- Recombinant human VEGFR-2 kinase domain.

- Poly(Glu, Tyr) 4:1 peptide substrate.

- ATP (Adenosine triphosphate).

- Isatin analogue test compounds dissolved in DMSO.

- Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

- ADP-Glo™ Kinase Assay kit (Promega) or similar.

- Microplate reader capable of luminescence detection.

2. Procedure:

- Compound Preparation: Prepare a serial dilution of the isatin analogue in DMSO. Further dilute in kinase buffer to the desired final concentrations.

- Reaction Setup: In a 96-well plate, add the following in order:

- Kinase buffer.

- VEGFR-2 enzyme.

- Isatin analogue or DMSO (vehicle control).

- Incubate for 10 minutes at room temperature to allow for inhibitor binding.

- Initiate Reaction: Add the peptide substrate and ATP to each well to start the kinase reaction.

- Incubation: Incubate the plate at 30°C for 1 hour.

- Quantify Kinase Activity:

- Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

- Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

- Data Acquisition: Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

- Data Analysis:

- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

- Plot the percentage of inhibition against the logarithm of the compound concentration.

- Determine the IC50 value by fitting the data to a dose-response curve.

3. Self-Validation and Controls:

- Positive Control: Include a known VEGFR-2 inhibitor (e.g., Sorafenib) to validate the assay performance.

- Negative Control (No Enzyme): Wells containing all components except the kinase to determine background signal.

- Vehicle Control (DMSO): Wells containing all components with DMSO instead of the test compound to represent 100% kinase activity.

Caspases: Inducing Apoptosis in Cancer Cells

Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis (programmed cell death).[1] The induction of apoptosis is a key strategy in cancer therapy. Isatin and its derivatives have been shown to activate caspases, particularly caspase-3 and caspase-9, leading to cancer cell death.[1]

Mechanism of Caspase Activation

The dicarbonyl group of the isatin scaffold is critical for its pro-apoptotic activity.[1] The electrophilic C-3 carbonyl carbon of isatin can interact with the nucleophilic cysteine thiolate at the active site of caspases, forming a reversible thiohemiketal adduct. This interaction can lead to the activation of the caspase cascade.[1] Once activated, effector caspases like caspase-3 cleave a variety of cellular substrates, ultimately leading to DNA fragmentation and cell death.[1]

Isatin Analogues as Caspase Inhibitors

Paradoxically, while isatin itself can activate caspases, certain isatin analogues have been developed as potent caspase inhibitors.[11][12] These inhibitors often feature modifications that enhance their interaction with the caspase active site. For example, isatin sulfonamide analogues have been designed as potent and selective inhibitors of caspase-3 and caspase-7.[12] The introduction of hydrophilic groups to isatin analogues has also been shown to dramatically increase their inhibitory potency against caspase-3 in both enzymatic and whole-cell assays.[11]

Apoptotic Pathway: Caspase Activation by Isatin

Caption: Simplified pathway of isatin-induced caspase activation leading to apoptosis.

Tubulin: Disrupting the Cytoskeleton in Proliferating Cells

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance.[13][14] Compounds that interfere with tubulin polymerization are effective anticancer agents. A number of isatin derivatives have been identified as potent inhibitors of tubulin polymerization.[1][13]

Mechanism of Tubulin Inhibition

Isatin-based tubulin inhibitors typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[9] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[9]

Structure-Activity Relationship of Isatin-Based Tubulin Inhibitors

-

Triazole-tethered isatin-coumarin and isatin-curcumin hybrids have shown significant tubulin polymerization inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range.[1][9]

-

Isatin-quinazoline hybrids have also demonstrated dual inhibitory activity against both tubulin and EGFR.[9]

-

The introduction of a selenocyanate moiety into the alkyl chain of certain isatin derivatives has been shown to enhance their cytotoxicity and tubulin polymerization inhibitory activity.[13]

Experimental Workflow: Tubulin Polymerization Assay

Caption: A streamlined workflow for assessing the tubulin polymerization inhibitory activity of isatin analogues.

Other Notable Biological Targets

The therapeutic potential of isatin and its analogues extends beyond kinases, caspases, and tubulin. The isatin scaffold has been successfully employed to target a variety of other enzymes and proteins.

Viral Proteases

Isatin derivatives have shown promise as antiviral agents by targeting key viral enzymes.[15][16]

-

SARS-CoV 3CL Protease: N-substituted isatin derivatives have been identified as potent and selective inhibitors of the SARS coronavirus 3CL protease, with IC50 values in the low micromolar range.[2][17]

-

Hepatitis C Virus (HCV) RNA Replication: Some isatin derivatives have been shown to inhibit HCV RNA replication, although the specific molecular target has not yet been fully elucidated.[2]

-

HIV Reverse Transcriptase: Certain isatin derivatives have demonstrated inhibitory activity against HIV-1 reverse transcriptase.[2][16]

Other Enzymes

-

Carbonic Anhydrase: N-substituted isatin derivatives are effective inhibitors of carbonic anhydrase IX, an isoform overexpressed in many solid tumors.[3]

-

Histone Deacetylases (HDACs): Isatin-based compounds can inhibit HDACs, which are involved in the epigenetic regulation of gene expression and are promising targets for cancer therapy.[1][3]

-

Pyruvate Kinase: Isatin has been shown to bind to pyruvate kinase, a key glycolytic enzyme, suggesting a potential role in metabolic regulation.[2]

-

Carboxylesterases: Isatin analogues can potently and specifically inhibit carboxylesterases, enzymes involved in the metabolism of various xenobiotics and drugs.[2]

Conclusion and Future Perspectives

The isatin scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. Its synthetic accessibility and the ability of its derivatives to interact with a wide range of biological targets have solidified its status as a privileged structure in medicinal chemistry. The diverse mechanisms of action of isatin-based compounds, including kinase inhibition, apoptosis induction, and disruption of microtubule dynamics, underscore their potential in treating complex diseases like cancer.

Future research in this field will likely focus on:

-

Improving Target Selectivity: Designing next-generation isatin analogues with enhanced selectivity for specific protein targets to minimize off-target effects and improve safety profiles.

-

Multi-Targeting Agents: The development of isatin-based hybrids that can simultaneously modulate multiple targets within a disease-relevant pathway.[18]

-

Advanced Drug Delivery Systems: Utilizing nanotechnology and other drug delivery platforms to enhance the bioavailability and tumor-targeting capabilities of isatin-based drugs.[4]

-

Exploring New Therapeutic Areas: Investigating the potential of isatin derivatives in other disease areas, such as neurodegenerative disorders and infectious diseases.[6][15]

The continued exploration of the chemical space around the isatin core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and effective medicines for a variety of human ailments.

References

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. seejph.com [seejph.com]

- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 8. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Synthesis and evaluation of isatin analogs as caspase-3 inhibitors: introduction of a hydrophilic group increases potency in a whole cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-(Trifluoromethoxy)isatin Derivatives

Authored by a Senior Application Scientist

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1][2][3] The synthetic tractability of the isatin scaffold allows for systematic modifications, leading to the generation of compounds with fine-tuned pharmacological profiles.[4][5] This technical guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: 6-(trifluoromethoxy)isatin derivatives. The trifluoromethoxy group is a unique substituent known for its ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Herein, we synthesize available data on isatin SAR to project the influence of the 6-trifluoromethoxy moiety and provide a framework for the rational design of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small-molecule therapeutics.

The Isatin Scaffold: A Privileged Structure in Drug Discovery

The isatin core is a bicyclic molecule composed of a fused benzene and a pyrrolidine-2,3-dione ring. This versatile structure has been identified in both natural products and synthetic compounds, exhibiting a wide range of pharmacological effects, including anticancer, antiviral, anticonvulsant, and enzyme inhibitory activities.[1][2][6][7] The reactivity of the C3-keto group and the N1-proton allows for diverse chemical modifications, making isatin an ideal template for combinatorial chemistry and lead optimization.[3]

The Significance of the Trifluoromethoxy Group in Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The introduction of a trifluoromethoxy group can lead to enhanced potency, improved pharmacokinetic profiles, and reduced susceptibility to metabolic degradation.

General Structure-Activity Relationships of Isatin Derivatives

Before focusing on the 6-trifluoromethoxy substitution, it is crucial to understand the general SAR principles governing the biological activity of isatin derivatives. These have been extensively studied and provide a predictive framework for new designs.

Modifications at the N1-Position

The N1-position of the isatin ring is frequently substituted to modulate lipophilicity and introduce new interaction points with target proteins. N-alkylation or N-arylation can lead to enhanced activity, with the optimal substituent size and nature being target-dependent. For instance, N-benzyl groups have been shown to enhance the antiproliferative activity of some isatin hybrids.[8]

Substitutions on the Aromatic Ring (C4-C7)

The electronic and steric properties of substituents on the benzene ring of the isatin core play a critical role in determining the biological activity.

-

C5-Position: Substitution at the C5-position with halogens or other electron-withdrawing groups has been shown to enhance the antimicrobial and anticancer activities of certain isatin derivatives.[6]

-

C6-Position: The C6-position is less explored than C5, but substitutions here can also significantly influence activity. For example, in the context of monoamine oxidase (MAO) inhibition, C6-substituents can project into the enzyme's entry cavity, leading to enhanced potency and selectivity.[9][10]

Derivatization of the C3-Carbonyl Group

The C3-keto group is the most common site for modification, often leading to the formation of Schiff bases, hydrazones, or spiro-derivatives. These modifications can dramatically alter the biological activity and mechanism of action. For example, isatin-hydrazone derivatives have shown potent anticancer activity.[11]

Postulated SAR of 6-(Trifluoromethoxy)isatin Derivatives

Based on the general principles of isatin SAR and the known properties of the trifluoromethoxy group, we can hypothesize the following SAR trends for 6-(trifluoromethoxy)isatin derivatives:

-

Enhanced Potency: The strong electron-withdrawing nature of the 6-trifluoromethoxy group is expected to modulate the electronic distribution within the isatin core, potentially enhancing interactions with biological targets and leading to increased potency.

-